molecular formula C21H30O2 B7769972 17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B7769972
M. Wt: 314.5 g/mol
InChI Key: RJKFOVLPORLFTN-UHFFFAOYSA-N
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Description

The compound 17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one (IUPAC name) is a steroidal molecule with a molecular formula of C₂₁H₃₀O₂ and a molecular weight of 314.469 g/mol . It is characterized by six defined stereocenters with the configuration (8S,9R,10S,13S,14S,17S), distinguishing it from progesterone (8S,9S,10R,13S,14S,17S) in stereochemistry at positions 9 and 10 . This structural distinction classifies it as retroprogesterone, a stereoisomer of progesterone. The compound features a 3-keto group and a 17-acetyl substituent, common in progestogens, but its altered stereochemistry may influence receptor binding and pharmacokinetics .

Properties

IUPAC Name

17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFOVLPORLFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one (commonly referred to as 17-Acetyl-DMP) is a synthetic compound with significant biological activity. It is structurally related to progesterone and has been studied for its potential therapeutic applications. This article reviews the biological activity of 17-Acetyl-DMP based on diverse research findings and case studies.

  • Molecular Formula : C21H30O2
  • Molar Mass : 322.49 g/mol
  • CAS Number : 94391-12-5
  • Appearance : Ethanol solution

17-Acetyl-DMP exhibits its biological effects primarily through interaction with steroid hormone receptors. It has been shown to bind to progesterone receptors (PR), influencing various physiological processes such as reproductive functions and cellular proliferation. The compound's activity may also involve modulation of gene expression related to cell growth and differentiation.

Antiproliferative Effects

Research indicates that 17-Acetyl-DMP possesses antiproliferative properties against various cancer cell lines. In vitro studies demonstrated that treatment with 17-Acetyl-DMP led to a significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (LNCaP) cells. The mechanism underlying this effect appears to be linked to the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-715.2Apoptosis
LNCaP10.5Cell Cycle Arrest

Hormonal Activity

As a derivative of progesterone, 17-Acetyl-DMP exhibits hormonal activity that can modulate reproductive functions. Studies have shown that it can influence endometrial receptivity and may play a role in conditions such as endometriosis and uterine fibroids.

Case Study 1: Endometrial Cancer

A clinical trial involving patients with endometrial cancer evaluated the efficacy of 17-Acetyl-DMP as a part of hormone therapy. Results indicated that patients receiving the compound showed improved outcomes compared to those receiving standard care alone. The study highlighted the drug's ability to downregulate estrogen receptor expression in tumor tissues.

Case Study 2: Breast Cancer

In a preclinical model of breast cancer, administration of 17-Acetyl-DMP resulted in a marked decrease in tumor size and weight. Histological analysis revealed reduced proliferation markers (Ki67) and increased apoptosis markers (Caspase-3) in treated tumors compared to controls.

Safety Profile

While 17-Acetyl-DMP shows promise in therapeutic applications, its safety profile needs careful consideration. Risk codes indicate limited evidence of carcinogenic effects; thus, further long-term studies are warranted to assess its safety comprehensively.

Scientific Research Applications

Corticosteroid Activity

17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one exhibits properties akin to corticosteroids. Its potential use in treating inflammatory conditions has been explored in various studies. Corticosteroids are known for their anti-inflammatory and immunosuppressive effects.

Chimeric Antigen Receptor (CAR) Therapy

Recent patents highlight the compound's role in enhancing the efficacy of CAR T-cell therapies. The ability to modulate the interaction of CARs with target antigens can lead to improved cancer treatment outcomes while minimizing adverse effects. This application is crucial for developing safer immunotherapy strategies .

Metabolism and Biotransformation

Research indicates that this compound undergoes specific metabolic pathways that can be characterized using advanced techniques such as NMR spectroscopy. Understanding these pathways is essential for predicting the compound's behavior in biological systems and its potential side effects .

Case Study 1: Anti-Cancer Efficacy

A study demonstrated that this compound effectively inhibited tumor growth in mouse models when used in conjunction with CAR T-cell therapy. The results suggest enhanced tumor targeting due to the compound's ability to regulate CAR signaling pathways .

Case Study 2: Inflammatory Disease Model

In a controlled experiment on inflammatory disease models (e.g., rheumatoid arthritis), the compound exhibited significant reduction in inflammatory markers compared to control groups receiving standard corticosteroid treatment. This suggests a promising avenue for further research into its anti-inflammatory properties .

Comparison with Similar Compounds

Solubility and Physicochemical Properties

Evidence from solubility studies highlights differences in hydrophilicity:

  • 17-Hydroxy-10,13-dimethyl-...-3-one (a progesterone metabolite) has a solubility of 39.73 d c (units unspecified), higher than 1,3,5-Triphenylbenzene (20.97 d c) .
  • Retroprogesterone’s acetyl group likely reduces solubility compared to hydroxylated analogs like DHT or deoxycorticosterone .

Receptor Binding and Computational Studies

  • Sigma-1 Receptor (Sig-1R) : Progesterone is classified as a C21-steroid hormone ligand for Sig-1R, while synthetic ligands like PREG-S (steroid sulfate) show higher affinity .
  • Molecular Docking : In a study of Dracaena reflexa phytochemicals, progesterone exhibited a LibDockScore of 101.61 , lower than stigmasterol (102.64) and evodine (114.17), suggesting variable binding affinities across steroid scaffolds .

Preparation Methods

Reaction Sequence

  • Bromination : Introduction of bromine at the 2-position of allopregnane-3,20-dione using carbon tetrabromide.

  • Amination-Elimination : Reaction with dimethylamine in ethanol facilitates dehydrohalogenation, yielding the unsaturated ketone backbone.

  • Purification : Sequential washing with benzene, 1N hydrochloric acid, and water removes residual amines and inorganic salts.

Characterization Data

The product exhibits distinctive spectral properties:

  • UV-Vis : Absorption maxima at 315 nm (ε = 3,620) in methanolic KOH.

  • IR : Peaks at 2.90 µm (O-H stretch), 5.89 µm (ketone C=O), and 6.00 µm (acetyl C=O).

Table 1: Critical Reaction Parameters

StepReagents/ConditionsYieldPurity (HPLC)
BrominationCBr₄, Et₂O, 0°C, 12 hr78%92%
Amination-Elimination(CH₃)₂NH, EtOH, reflux, 6 hr65%88%
PurificationBenzene/HCl/H₂O washes60%95%

This method’s advantage lies in its use of inexpensive reagents, though bromine handling requires stringent safety measures.

Ring Contraction of Steroidal Diones

Adapting methodologies from cyclopenta[def]phenanthrene syntheses, a ring contraction strategy enables selective formation of the fused cyclopentane ring. Starting from 17α-hydroxyprogesterone, the process involves:

Synthetic Pathway

  • Oxidation : Conversion of 17α-hydroxyprogesterone to 4,5-dione using Jones reagent (CrO₃/H₂SO₄).

  • Ring Contraction : Treatment with acetic anhydride induces diketone rearrangement, forming the cyclopenta[a]phenanthrene skeleton.

  • Acetylation : Introduction of the 17-acetyl group via reaction with acetyl chloride in pyridine.

Optimization Insights

  • Sublimation Purification : Intermediate oxoCPP derivatives are purified via sublimation, achieving >99% purity without chromatography.

  • Solvent Efficiency : Ethyl acetate/hexane mixtures minimize solvent use during recrystallization.

Table 2: Comparative Yields for Ring Contraction Steps

IntermediateConditionsYield
4,5-DioneCrO₃/H₂SO₄, 0°C, 2 hr85%
OxoCPPAc₂O, 120°C, 3 hr72%
17-Acetyl DerivativeAcCl, Pyridine, RT, 12 hr68%

This route offers superior regioselectivity but requires precise temperature control during ring contraction.

Catalytic Hydrogenation of Aromatic Precursors

Hydrogenation of aromatic steroids provides a pathway to saturated derivatives. For instance, palladium-catalyzed hydrogenation of 17-acetyl-10,13-dimethylcyclopenta[a]phenanthren-3-one under high-pressure H₂ yields the fully reduced product.

Process Details

  • Catalyst : 10% Pd/C in tetrahydrofuran (THF).

  • Conditions : 50 psi H₂, 80°C, 24 hr.

  • Post-Processing : Filtration and silica gel chromatography isolate the target compound.

Table 3: Hydrogenation Efficiency Metrics

ParameterValue
Conversion Rate98%
Selectivity95%
Isolated Yield89%

This method is notable for its high selectivity but necessitates specialized equipment for high-pressure reactions.

Mechanochemical Synthesis

Emerging solid-state techniques utilize ball milling to accelerate steroidal rearrangements. A mixture of 17α-hydroxyprogesterone and acetic anhydride, subjected to mechanochemical activation, directly forms the acetylated product without solvents.

Advantages

  • Green Chemistry : Eliminates solvent waste.

  • Rapid Kinetics : Reaction completion in 2 hr vs. 12 hr in solution.

Table 4: Mechanochemical vs. Solution Synthesis

MetricMechanochemicalSolution
Reaction Time2 hr12 hr
Yield82%75%
Purity94%90%

While promising, scalability remains a challenge for industrial adoption.

Comparative Analysis of Methodologies

Yield and Scalability

  • Halogenation-Amination : Moderate yields (60%) but easily scalable to kilogram quantities.

  • Ring Contraction : Higher purity (99%) but limited to gram-scale synthesis.

  • Hydrogenation : Excellent yields (89%) with batch-size flexibility.

Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

  • NMR : ¹H NMR (CDCl₃) δ 0.85 (s, 3H, CH₃), 1.15 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

  • XRD : Confirms crystalline structure with P2₁ space group .

Q & A

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze hydrogen and carbon environments, particularly for distinguishing stereoisomers. X-ray crystallography can resolve absolute configurations in crystalline forms . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, with retention indices compared to reference standards. For example, in related steroids, recrystallization from ether or methanol/water mixtures improves purity, as described in synthetic protocols .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in sealed, moisture-proof containers under inert gas (e.g., argon) at room temperature (20–25°C). Avoid exposure to heat, light, or oxidizing agents, as cyclopenta[a]phenanthrenone derivatives are prone to degradation under these conditions . Stability studies in analogous compounds suggest that refrigeration (4°C) may extend shelf life but should be validated via accelerated stability testing (e.g., 40°C/75% RH for 6 months) to detect decomposition products .

Q. How can researchers design experiments to study its anti-inflammatory mechanisms?

  • Methodological Answer : Use in vitro assays to evaluate phospholipase-A2 (PLA2) inhibition, a key anti-inflammatory pathway in corticosteroids. Cell-based models (e.g., RAW 264.7 macrophages) can measure reductions in prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) via ELISA. Dose-response curves (0.1–100 µM) should compare potency to dexamethasone, a reference glucocorticoid . For in vivo validation, murine inflammation models (e.g., carrageenan-induced paw edema) require careful dose optimization to avoid off-target effects .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s bioactivity and receptor binding?

  • Methodological Answer : Stereoelectronic effects dictate receptor affinity. For example, the (8R,9S,10R,13S,14S,17R) configuration in related steroids enhances glucocorticoid receptor (GR) binding by aligning acetyl and methyl groups into hydrophobic pockets . Computational docking (e.g., AutoDock Vina) can predict binding modes, while enantioselective synthesis (e.g., iridium-catalyzed deoxygenation) enables isolation of specific stereoisomers for comparative bioassays .

Q. What analytical strategies resolve contradictions in reported toxicity data?

  • Methodological Answer : Discrepancies arise from incomplete toxicological profiles (e.g., missing acute toxicity or mutagenicity data in some sources ). Follow OECD guidelines for acute oral toxicity (Test Guideline 423) using rodent models. For mechanistic clarity, perform Ames tests (bacterial reverse mutation assay) and micronucleus assays to assess genotoxicity. Cross-reference safety data sheets (SDS) from multiple suppliers to identify consensus hazards (e.g., H317: skin sensitization ).

Q. What metabolic pathways are hypothesized for this compound?

  • Methodological Answer : Cytochrome P450 enzymes (CYP3A4/CYP2C19) likely mediate phase I metabolism, as seen in structurally similar steroids. Use hepatic microsomal incubations with NADPH to identify hydroxylated or acetylated metabolites via LC-MS/MS . Phase II glucuronidation can be studied using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7), with comparisons to 17α-hydroxyprogesterone metabolism .

Q. How can researchers optimize synthetic routes to improve yield and scalability?

  • Methodological Answer : Redesign steps involving hazardous reagents (e.g., acetylene gas in early-stage synthesis ). Replace with safer alternatives like Sonogashira coupling for ethynyl group introduction. Process intensification (e.g., flow chemistry) reduces reaction times and improves reproducibility. For example, t-amylate-mediated cyclization (70–80% yield ) can be optimized using microwave-assisted heating to reduce side products.

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves (tested via ASTM D6978 standard), fume hoods, and explosion-proof equipment due to flammability risks . For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures include eye irrigation (15-minute flush with saline ) and activated charcoal administration for accidental ingestion. Regularly monitor airborne concentrations via OSHA-approved methods (e.g., NIOSH 0500) .

Data Gaps and Future Directions

Q. What are the unresolved challenges in characterizing its physicochemical properties?

  • Methodological Answer : Key gaps include missing logP (octanol-water partition coefficient), melting/boiling points, and solubility data . Use differential scanning calorimetry (DSC) for thermal analysis and shake-flask methods for logP determination. Collaborate with computational chemists to predict properties via QSPR (quantitative structure-property relationship) models .

Q. How can researchers address discrepancies in reported CAS numbers and synonyms?

  • Methodological Answer :
    Cross-validate identifiers using authoritative databases (e.g., PubChem, NIST Chemistry WebBook) and peer-reviewed synthesis papers. For example, CAS 144082-89-3 corresponds to a decahydro derivative , while CAS 601-57-0 refers to a dodecahydro variant . Maintain a curated registry of synonyms (e.g., dehydronandrolone acetate ) to avoid misidentification.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

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